VMY-2-95

Nicotinic acetylcholine receptor α4β2 nAChR Binding affinity

VMY-2-95 is a uniquely selective α4β2 nAChR desensitizer with picomolar binding affinity (Ki 0.031–0.26 nM) and validated oral bioavailability (Cmax 0.56 mg/mL). Its distinct efficacy in reducing cocaine/methamphetamine self-administration and neuroprotective PKA-CREB-BDNF upregulation makes it a superior, non-substitutable tool for addiction and depression research.

Molecular Formula C17H16N2O
Molecular Weight 264.32 g/mol
Cat. No. B611700
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVMY-2-95
SynonymsVMY-2-95;  VMY 2 95;  VMY295;  VMY 295;  VMY-295; 
Molecular FormulaC17H16N2O
Molecular Weight264.32 g/mol
Structural Identifiers
InChIInChI=1S/C17H16N2O/c1-2-4-14(5-3-1)6-7-15-10-17(12-18-11-15)20-13-16-8-9-19-16/h1-5,10-12,16,19H,8-9,13H2/t16-/m0/s1
InChIKeyWPVQUWLESAWSRM-INIZCTEOSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

3-[[(S)-2-Azetidinyl]methoxy]-5-(phenylethynyl)pyridine (VMY-2-95): A High-Affinity α4β2 nAChR Desensitizer for Addiction and Depression Research


3-[[(S)-2-Azetidinyl]methoxy]-5-(phenylethynyl)pyridine, also known as VMY-2-95 (CAS 1434047-61-6), is a synthetic small-molecule ligand belonging to the class of azetidinyl-pyridine derivatives [1]. It acts as a selective desensitizer of the α4β2 nicotinic acetylcholine receptor (nAChR) subtype . Its molecular formula is C17H16N2O with a molecular weight of 264.32 g/mol [1]. Preclinical studies have demonstrated picomolar binding affinity, high oral bioavailability, and efficient blood-brain barrier penetration, positioning it as a valuable tool compound for investigating α4β2 nAChR pharmacology in neuropsychiatric disorders [2].

Why Generic Substitution of 3-[[(S)-2-Azetidinyl]methoxy]-5-(phenylethynyl)pyridine Fails: Quantified Differentiation from Sazetidine-A and YL-2-203


Within the class of α4β2 nAChR ligands, compounds with seemingly similar structural motifs—such as the azetidine ring and pyridine core—exhibit markedly divergent in vivo efficacy profiles, pharmacokinetic properties, and subtype selectivity. For instance, while Sazetidine-A and VMY-2-95 both act as α4β2 desensitizers, their potency and selectivity differ substantially [1]. Direct comparator studies reveal that VMY-2-95 achieves picomolar binding affinity (Ki 0.031–0.26 nM) that exceeds many earlier-generation ligands, and its preclinical efficacy in reducing stimulant self-administration is not fully recapitulated by close analogs like YL-2-203 [2]. Furthermore, VMY-2-95's oral bioavailability and brain penetration profile, as demonstrated in rat studies, are not automatically conferred to other azetidinyl-pyridine derivatives [3]. Substitution based solely on structural similarity therefore risks introducing variables in potency, selectivity, and in vivo performance that can compromise experimental reproducibility and therapeutic development.

Quantitative Differentiation of 3-[[(S)-2-Azetidinyl]methoxy]-5-(phenylethynyl)pyridine (VMY-2-95) from α4β2 nAChR Analogs


Picomolar Binding Affinity at α4β2 nAChR Compared to Sazetidine-A and ABT-594

VMY-2-95 exhibits picomolar binding affinity for the α4β2 nAChR subtype, with reported Ki values ranging from 0.031 to 0.26 nM in competition binding assays using [3H]epibatidine on rat brain membranes [1]. This affinity is substantially higher than that of the well-characterized α4β2 ligand Sazetidine-A, which has a reported Ki of approximately 0.6 nM in similar assays [2]. It also exceeds the affinity of ABT-594, a prototypical azetidine-containing nicotinic ligand, which exhibits Ki values in the low nanomolar range (approximately 0.1-1 nM depending on assay conditions) [3].

Nicotinic acetylcholine receptor α4β2 nAChR Binding affinity

Superior In Vivo Efficacy in Reducing Cocaine Self-Administration vs YL-2-203

In a rat intravenous self-administration model of cocaine addiction, VMY-2-95 (3 mg/kg) significantly reduced cocaine intake, whereas the structurally related analog YL-2-203 did not significantly reduce cocaine self-administration at the same dose range and actually significantly increased cocaine self-administration at a 1 mg/kg dose [1]. Sazetidine-A also reduced cocaine self-administration but required a lower dose (0.3 mg/kg) for significant effect, indicating differential in vivo potency among these α4β2 ligands [1].

Addiction Self-administration Cocaine Behavioral pharmacology

Dual Efficacy Against Methamphetamine Self-Administration at a Lower Threshold Dose

In the same rat self-administration study, VMY-2-95 significantly reduced methamphetamine intake at a threshold dose of 0.3 mg/kg, whereas Sazetidine-A required a higher dose of 3 mg/kg to achieve a significant reduction [1]. YL-2-203 also reduced methamphetamine self-administration but only at 3 mg/kg [1]. This indicates that VMY-2-95 is effective against methamphetamine at a lower dose than its comparators, suggesting potentially improved therapeutic index.

Addiction Self-administration Methamphetamine Behavioral pharmacology

Quantified Oral Bioavailability and Blood-Brain Barrier Penetration

Preclinical pharmacokinetic studies in rats demonstrate that VMY-2-95·2HCl achieves a maximum serum concentration of 0.56 mg/mL at 0.9 hours post-oral administration, with a half-life of approximately 9 hours [1]. Importantly, brain tissue concentration reached 2.3 μg/g within 60 minutes following a 3 mg/kg oral dose, confirming efficient blood-brain barrier penetration [1]. In Caco-2 cell monolayer permeability assays, VMY-2-95·2HCl exhibited a high apparent permeability coefficient (Papp) of 21.1 × 10⁻⁶ cm/sec in the apical-to-basolateral direction, with an efflux ratio of 1.11, indicating high intestinal permeability not significantly affected by P-glycoprotein efflux [2].

Pharmacokinetics Blood-brain barrier Oral bioavailability Drug delivery

Optimal Research Applications for 3-[[(S)-2-Azetidinyl]methoxy]-5-(phenylethynyl)pyridine Based on Quantified Differentiation


Addiction Research: Preclinical Models of Stimulant (Cocaine/Methamphetamine) Use Disorder

VMY-2-95 is uniquely suited for intravenous self-administration studies in rodents, where it has demonstrated significant reduction of both cocaine and methamphetamine intake at doses of 3 mg/kg and 0.3 mg/kg, respectively [1]. Its distinct efficacy profile relative to YL-2-203 and Sazetidine-A makes it a critical comparator for dissecting the role of α4β2 nAChR desensitization in stimulant reinforcement.

Depression Research: Corticosterone-Induced Injury Models

VMY-2-95 has shown protective effects in corticosterone-injured mice and SH-SY5Y cellular models, improving neuromorphic function and upregulating the PKA-CREB-BDNF signaling pathway at doses of 1-10 mg/kg in vivo and 0.003-0.1 μmol/L in vitro [2]. This positions it as a valuable tool for exploring α4β2 nAChR antagonism in stress-related depression.

Pharmacokinetic and CNS Drug Delivery Studies

With a well-characterized oral bioavailability profile (Cmax 0.56 mg/mL at 0.9 h, t1/2 ~9 h) and efficient brain penetration (2.3 μg/g at 60 min post 3 mg/kg oral dose), VMY-2-95 serves as a benchmark compound for evaluating blood-brain barrier penetration of azetidinyl-pyridine derivatives [3]. Its high Caco-2 permeability (Papp A→B 21.1 × 10⁻⁶ cm/sec) and low efflux ratio (1.11) further support its use in intestinal absorption studies [3].

Receptor Selectivity Profiling: α4β2 vs α3β4 nAChR

VMY-2-95 exhibits high selectivity for α4β2 over α3β4 nAChRs, with an IC50 >10,000 nM for α3β4-mediated [86Rb+] efflux in HEK293 cells, compared to its picomolar Ki at α4β2 [4]. This selectivity window makes it a preferred tool for studies requiring minimal off-target engagement at ganglionic-type nicotinic receptors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for VMY-2-95

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.